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Compound of Interest

Compound Name:

4-(dimethylamino)-N-(7-

(hydroxyamino)-7-

oxoheptyl)benzamide

Cat. No.: B1201579 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
M 344 is a potent, cell-permeable histone deacetylase (HDAC) inhibitor. It belongs to the

hydroxamic acid class of HDAC inhibitors and has demonstrated significant anti-proliferative

and pro-apoptotic effects in a variety of cancer cell lines. By inhibiting HDAC enzymes, M 344

leads to an accumulation of acetylated histones, resulting in a more open chromatin structure

and altered gene expression. These epigenetic modifications can reactivate silenced tumor

suppressor genes and induce cell cycle arrest and apoptosis. This document provides detailed

application notes and experimental protocols for the use of M 344 in epigenetic research.

Mechanism of Action
M 344 exerts its biological effects primarily by inhibiting the activity of Class I and Class II

histone deacetylases. HDACs are enzymes that remove acetyl groups from lysine residues on

the N-terminal tails of histone proteins. This deacetylation leads to a more condensed

chromatin structure, restricting the access of transcription factors to DNA and resulting in

transcriptional repression.

By inhibiting HDACs, M 344 promotes the accumulation of acetylated histones. This

"hyperacetylation" neutralizes the positive charge of lysine residues, weakening the interaction
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between histones and DNA. The resulting relaxed chromatin conformation allows for the

binding of transcription factors and the activation of gene expression. Key genes upregulated

by M 344 treatment include those involved in cell cycle control (e.g., p21) and apoptosis.

Quantitative Data Summary
The following tables summarize the effective concentrations and inhibitory activities of M 344

across various experimental settings.

Table 1: In Vitro Inhibitory Activity of M 344

Target IC50 Value Reference

HDAC1 ~46 nM [1]

HDAC6 ~14 nM [1]

Table 2: Effective Concentrations of M 344 in Cancer Cell Lines
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Cell Line Assay
Effective
Concentration

Observed
Effect

Reference

THP-1 (Human

Leukemia)
Growth Inhibition 0.2 µM

Significant

inhibition of cell

growth

[1]

THP-1 (Human

Leukemia)

Apoptosis

Induction
2 µM

>95% of cells

undergo

apoptosis after

48h

[1]

Pancreatic

Cancer Cells

(S2-013)

Anti-proliferative 1 µM

Better anti-

proliferative

effect than

Vorinostat at 48h

[2]

Pancreatic

Cancer Cells

(S2-013)

Apoptosis

Induction
10 µM

Increased

apoptosis at 48h
[2]

Neuroblastoma

Cells
Cell Cycle Arrest 5 µM

G0/G1 arrest

after 24h
[3]

Endometrial &

Ovarian Cancer
Growth Inhibition

EC50: 2.3 - 5.1

µM
Growth inhibition [4]

Breast & Ovarian

Cancer Cells

BRCA1

Downregulation
0.5 - 1.0 µM

Dose-dependent

decrease in

BRCA1 mRNA

and protein

[5]

Experimental Protocols
Protocol 1: Cell Culture and M 344 Treatment
This protocol describes the general procedure for treating adherent or suspension cells with M

344.

Materials:
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Cancer cell line of interest

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-

Streptomycin)

M 344 (stock solution in DMSO, e.g., 10 mM)

Phosphate-buffered saline (PBS)

Trypsin-EDTA (for adherent cells)

Cell culture flasks or plates

Hemocytometer or automated cell counter

Procedure:

Cell Seeding:

Adherent cells: Seed cells in culture plates or flasks at a density that will allow for

logarithmic growth during the experiment. Allow cells to attach overnight.

Suspension cells: Seed cells in culture flasks at an appropriate density.

M 344 Preparation: Prepare the desired concentrations of M 344 by diluting the stock

solution in complete culture medium. A vehicle control (DMSO) should be prepared at the

same final concentration as the highest M 344 concentration.

Treatment:

Adherent cells: Remove the old medium and replace it with the medium containing the

appropriate concentration of M 344 or vehicle control.

Suspension cells: Add the appropriate volume of the concentrated M 344 solution or

vehicle control directly to the cell suspension.

Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a

humidified incubator with 5% CO2.
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Harvesting:

Adherent cells: Wash cells with PBS, then detach them using Trypsin-EDTA. Neutralize

the trypsin with complete medium and collect the cells by centrifugation.

Suspension cells: Collect the cells directly by centrifugation.

Downstream Analysis: The harvested cell pellets can be used for various downstream

applications, such as Western blotting, flow cytometry, or RNA extraction.

Protocol 2: Western Blot Analysis of Histone Acetylation
This protocol details the detection of acetylated histones (e.g., Acetyl-Histone H3, Acetyl-

Histone H4) by Western blotting following M 344 treatment.

Materials:

Treated and control cell pellets (from Protocol 1)

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

BCA protein assay kit

Laemmli sample buffer (4x)

SDS-PAGE gels (e.g., 15% acrylamide for histone resolution)

PVDF membrane (0.2 µm pore size is recommended for small proteins like histones)

Transfer buffer

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

Primary antibodies (e.g., anti-Acetyl-Histone H3, anti-Acetyl-Histone H4, anti-Histone H3,

anti-β-actin)

HRP-conjugated secondary antibody

Enhanced chemiluminescence (ECL) substrate
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Chemiluminescence imaging system

Procedure:

Protein Extraction: Lyse cell pellets in RIPA buffer on ice for 30 minutes. Centrifuge at 14,000

x g for 15 minutes at 4°C and collect the supernatant.

Protein Quantification: Determine the protein concentration of each lysate using a BCA

assay.

Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample

buffer and boil at 95-100°C for 5 minutes.

SDS-PAGE: Load the samples onto an SDS-PAGE gel and run until the dye front reaches

the bottom.

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in

blocking buffer) overnight at 4°C with gentle agitation.

Washing: Wash the membrane three times for 10 minutes each with TBST.

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated

secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

Washing: Wash the membrane three times for 10 minutes each with TBST.

Detection: Add ECL substrate to the membrane and visualize the protein bands using a

chemiluminescence imaging system. Use antibodies against total histone H3 or β-actin as

loading controls.[6]

Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol describes how to analyze the cell cycle distribution of M 344-treated cells using

propidium iodide (PI) staining and flow cytometry.
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Materials:

Treated and control cells (from Protocol 1)

PBS

70% ice-cold ethanol

Propidium Iodide (PI) staining solution (containing PI and RNase A)

Flow cytometer

Procedure:

Cell Fixation:

Harvest approximately 1 x 10^6 cells per sample.

Wash the cells once with ice-cold PBS.

Resuspend the cell pellet in 500 µL of PBS.

While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

Incubate the cells at -20°C for at least 2 hours (or overnight).

Staining:

Centrifuge the fixed cells at 850 x g for 5 minutes and discard the ethanol.

Wash the cells once with PBS.

Resuspend the cell pellet in 500 µL of PI staining solution.

Incubate for 30 minutes at room temperature in the dark.

Flow Cytometry Analysis:

Analyze the stained cells on a flow cytometer.
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Use a linear scale for the PI fluorescence channel (e.g., FL2-A).

Gate on the single-cell population to exclude doublets and debris.

Analyze the DNA content histogram to determine the percentage of cells in G0/G1, S, and

G2/M phases of the cell cycle.[1]

Protocol 4: Apoptosis Assay by Annexin V and
Propidium Iodide Staining
This protocol allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic

cells using Annexin V and PI staining followed by flow cytometry.

Materials:

Treated and control cells (from Protocol 1)

Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit (containing Annexin V, PI,

and binding buffer)

PBS

Flow cytometer

Procedure:

Cell Preparation:

Harvest approximately 1-5 x 10^5 cells per sample.

Wash the cells twice with ice-cold PBS.

Staining:

Resuspend the cells in 100 µL of 1x binding buffer.

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
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Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

Add 400 µL of 1x binding buffer to each tube.

Flow Cytometry Analysis:

Analyze the cells immediately on a flow cytometer.

Four populations can be distinguished:

Live cells: Annexin V-negative and PI-negative.

Early apoptotic cells: Annexin V-positive and PI-negative.

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Necrotic cells: Annexin V-negative and PI-positive.

Visualizations
Caption: M 344 inhibits HDACs, leading to histone hyperacetylation and gene expression

changes that promote cell cycle arrest and apoptosis.

Caption: A typical experimental workflow for studying the effects of M 344 on cancer cells.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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